![molecular formula C10H15NO2S B073833 Benzenesulfonamide, 4-methyl-N-propyl- CAS No. 1133-12-6](/img/structure/B73833.png)
Benzenesulfonamide, 4-methyl-N-propyl-
Overview
Description
“Benzenesulfonamide, 4-methyl-N-propyl-” is a chemical compound with the molecular formula C10H15NO2S . It is also known by other names such as 4-Methyl-n-propylbenzenesulfonamide, N-Propyl-p-toluenesulfonamide, and 4-methyl-N-propylbenzene-1-sulfonamide .
Synthesis Analysis
While specific synthesis methods for “Benzenesulfonamide, 4-methyl-N-propyl-” were not found in the search results, a general methodology for the synthesis of 4-methylbenzenesulfonamides has been reported . This method is amenable to a broad range of nitrogen nucleophiles.
Molecular Structure Analysis
The molecular weight of “Benzenesulfonamide, 4-methyl-N-propyl-” is 213.30 g/mol . The IUPAC name for this compound is 4-methyl-N-propylbenzenesulfonamide . The InChIKey, a unique identifier for the compound, is FGTLUYQJKVPUHM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.30 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 213.08234989 g/mol . The Topological Polar Surface Area is 54.6 Ų .
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives. These compounds have notable properties as photosensitizers in photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Inhibiting Phospholipase A2 and Myocardial Infarction Treatment : Oinuma et al. (1991) synthesized a series of benzenesulfonamides that acted as potent inhibitors of membrane-bound phospholipase A2. These compounds showed promise in reducing myocardial infarction size, highlighting their potential therapeutic applications (Oinuma et al., 1991).
Anticancer Activity : Karakuş et al. (2018) prepared benzenesulfonamide derivatives with significant anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. These findings indicate the potential of benzenesulfonamides in developing new anticancer therapies (Karakuş et al., 2018).
Carbonic Anhydrase Inhibition : Gul et al. (2016) synthesized benzenesulfonamides with potent inhibitory effects on human carbonic anhydrase enzymes. This has implications for treating conditions like glaucoma and other disorders related to carbonic anhydrase activity (Gul et al., 2016).
Chemical Synthesis and Solid-Phase Synthesis : Fülöpová and Soural (2015) highlighted the use of polymer-supported benzenesulfonamides in various chemical transformations, including solid-phase synthesis. This application is crucial for developing diverse chemical scaffolds (Fülöpová & Soural, 2015).
Antibacterial Agents : Abbasi et al. (2015) reported the synthesis of benzenesulfonamide derivatives with potent antibacterial properties. This research contributes to the development of new antibacterial agents (Abbasi et al., 2015).
Development of PET Radioligands : Gao et al. (2014) synthesized a benzenesulfonamide derivative for potential use as a PET (Positron Emission Tomography) radioligand. This can be important for diagnostic imaging in medical applications (Gao et al., 2014).
Environmental Analysis : Speltini et al. (2016) developed a method for extracting benzenesulfonamides from soil samples, demonstrating their significance in environmental analysis (Speltini et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-n-propylbenzenesulfonamide, a sulfonamide compound, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, glucose metabolism, thyroid function, inflammation response, and eye pressure regulation .
Mode of Action
Sulfonamides, including 4-Methyl-n-propylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, they prevent PABA from participating in the folic acid synthesis pathway, which is essential for DNA production in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis by 4-Methyl-n-propylbenzenesulfonamide affects the bacterial DNA replication process . This disruption in the biochemical pathway leads to the inability of bacteria to multiply, thereby controlling the spread of bacterial infections .
Pharmacokinetics
The pharmacokinetics of sulfonamides are generally well-studied, and these compounds are known to have good oral bioavailability and wide distribution in the body .
Result of Action
The result of the action of 4-Methyl-n-propylbenzenesulfonamide is the inhibition of bacterial growth . By blocking the synthesis of folic acid, an essential component for bacterial DNA replication, this compound prevents the multiplication of bacteria, thereby controlling the spread of bacterial infections .
properties
IUPAC Name |
4-methyl-N-propylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTLUYQJKVPUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921036 | |
Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1133-12-6 | |
Record name | N-Propyl-p-toluenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1133-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfonamide, N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-methyl-N-propyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N-propylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-Methyl-N-propylbenzenesulfonamide?
A: 4-Methyl-N-propylbenzenesulfonamide (N-Propyl-p-toluenesulfonamide), also known as Benzenesulfonamide, 4-methyl-N-propyl-, is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol. [, ] The structure consists of a benzene ring with a methyl substituent at the para position (hence "p-toluenesulfonamide") and a sulfonamide group (-SO2NH-) attached to the benzene ring. The nitrogen atom of the sulfonamide group is further bonded to a propyl group. Its crystal structure reveals two molecules in the asymmetric unit and the presence of C—H⋯O and N—H⋯O hydrogen bonds leading to a three-dimensional network structure. [] Further structural information can be obtained through spectroscopic techniques such as 1H NMR, 13C NMR, and MS. []
Q2: Has 4-Methyl-N-propylbenzenesulfonamide been explored for its antitumor activity?
A: While 4-Methyl-N-propylbenzenesulfonamide itself has not been extensively studied for its antitumor activity in the provided research, a derivative, (N-propyl-P-toluenesulfonamide) Gambogate, has shown promising antitumor activity. [] This derivative, synthesized from Gambogic acid, exhibited better in vitro antitumor activity than Gambogic acid against human colon cancer cell line (RKO), human liver cancer cell line (HepG-2), and human ovarian cancer cell line (OVCAR-3). [] This suggests potential avenues for further research into the antitumor activities of 4-Methyl-N-propylbenzenesulfonamide derivatives.
Q3: What is the role of 4-Methyl-N-propylbenzenesulfonamide in the development of CCR5 antagonists?
A: Research highlights the importance of chemokine receptor CCR5 as a target for HIV infection prevention. [] 4-Methyl-N-propylbenzenesulfonamide served as a key intermediate in the synthesis of a novel non-peptide CCR5 antagonist, N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-methyl-N-propylbenzenesulfonamide. [] This synthesis involved reacting 4-methyl-N-(piperidin-4-yl)-N-propylbenzenesulfonamide, prepared from 1-benzylpiperidin-4-one, with an appropriately substituted benzene derivative. [] This example showcases the potential of 4-Methyl-N-propylbenzenesulfonamide as a building block for developing novel therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.